molecular formula C21H30N2O B3223126 4'-Tert-butyl-6-methoxy-2,3,4,9-tetrahydrospiro[beta-carboline-1,1'-cyclohexane] hydrochloride CAS No. 1217065-38-7

4'-Tert-butyl-6-methoxy-2,3,4,9-tetrahydrospiro[beta-carboline-1,1'-cyclohexane] hydrochloride

Cat. No.: B3223126
CAS No.: 1217065-38-7
M. Wt: 326.5 g/mol
InChI Key: LSVYUUDFHWHORL-UHFFFAOYSA-N
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Description

This compound belongs to the spirotetrahydro-β-carboline (spiroindolone) class, characterized by a fused β-carboline core and a spirocyclic cyclohexane moiety. The tert-butyl group at the 4' position and the methoxy substitution at the 6-position are critical structural features that influence its physicochemical properties and biological activity.

Properties

IUPAC Name

4'-tert-butyl-6-methoxyspiro[2,3,4,9-tetrahydropyrido[3,4-b]indole-1,1'-cyclohexane]
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H30N2O/c1-20(2,3)14-7-10-21(11-8-14)19-16(9-12-22-21)17-13-15(24-4)5-6-18(17)23-19/h5-6,13-14,22-23H,7-12H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LSVYUUDFHWHORL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1CCC2(CC1)C3=C(CCN2)C4=C(N3)C=CC(=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H30N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4'-Tert-butyl-6-methoxy-2,3,4,9-tetrahydrospiro[beta-carboline-1,1'-cyclohexane] hydrochloride typically involves multiple steps, starting with the construction of the beta-carboline core One common approach is the Fischer indole synthesis, which involves the cyclization of an indole derivative under acidic conditions

Industrial Production Methods: On an industrial scale, the synthesis of this compound may involve optimized reaction conditions to increase yield and purity. Techniques such as continuous flow chemistry and automated synthesis platforms can be employed to streamline the production process. Additionally, purification methods like recrystallization or chromatography are used to obtain the final product in high purity.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

  • Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products Formed:

  • Oxidation: Formation of corresponding ketones or carboxylic acids.

  • Reduction: Production of reduced derivatives, such as alcohols or amines.

  • Substitution: Introduction of various functional groups, leading to derivatives with altered properties.

Scientific Research Applications

Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its structural features make it a valuable intermediate in the development of new pharmaceuticals and organic materials.

Biology: In biological research, 4'-Tert-butyl-6-methoxy-2,3,4,9-tetrahydrospiro[beta-carboline-1,1'-cyclohexane] hydrochloride is studied for its potential biological activities. It has been investigated for its anti-inflammatory, antioxidant, and neuroprotective properties, making it a candidate for therapeutic applications.

Medicine: The compound's potential medicinal applications include its use as a lead compound in drug discovery. Its ability to modulate biological pathways makes it a target for the development of new treatments for various diseases.

Industry: In the industry, this compound can be used as an intermediate in the synthesis of dyes, pigments, and other chemical products. Its unique structural properties allow for the creation of materials with specific characteristics.

Mechanism of Action

The mechanism by which 4'-Tert-butyl-6-methoxy-2,3,4,9-tetrahydrospiro[beta-carboline-1,1'-cyclohexane] hydrochloride exerts its effects involves interactions with molecular targets and pathways. It may act as an agonist or antagonist to specific receptors, modulating signaling pathways that influence cellular processes. The exact mechanism can vary depending on the biological context and the specific derivatives involved.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Core Structural Variations

a) Methyl 2,3,4,9-tetrahydrospiro[beta-carboline-1,1'-cyclohexane]-3-carboxylate
  • Key Differences : Features a methyl ester group at position 3 instead of the tert-butyl group.
  • This may reduce blood-brain barrier penetration but enhance peripheral activity .
b) 6-Methoxy-2-methyl-2,3,4,9-tetrahydrospiro[beta-carboline-1,4’-piperidine]
  • Key Differences : Replaces the cyclohexane spiro-ring with a piperidine ring and adds a methyl group at position 2.
  • Impact : The piperidine moiety may enhance basicity and hydrogen-bonding capacity, influencing receptor binding. The methyl group at position 2 could sterically hinder interactions with target proteins .
c) 1-(4-Fluorophenyl)-6-methoxy-2,3,4,9-tetrahydro-1H-β-carboline
  • Key Differences : Substitutes the spirocyclohexane with a 4-fluorophenyl group at position 1.
  • However, the absence of a spiro system reduces conformational rigidity .

Substituent-Driven Pharmacological Variations

a) Halogenated Analogs (e.g., 5'-Chloro-6,7-difluoro-3-methyl-spiroindolone)
  • Key Differences : Incorporates halogen atoms (Cl, F) at positions 5', 6, and 5.
  • Impact : Halogens enhance potency by increasing electronegativity and van der Waals interactions with hydrophobic receptor pockets. For example, 5'-chloro substitution in compound 20 () correlates with improved oral efficacy in preclinical models.
b) Ethyl-Substituted Analog (1-Ethyl-6-methoxy-2,3,4,9-tetrahydro-1H-beta-carboline)
  • Key Differences : An ethyl group at position 1 instead of the spirocyclohexane.

Physicochemical Properties

Property Target Compound Methyl Ester Analog Piperidine Analog 1-Ethyl Analog
Molecular Weight ~350–400 (estimated) 342.4 (C19H22N2O3) 273.3 (C16H19N3O) 230.3 (C14H18N2O)
LogP (Predicted) High (due to tert-butyl) Moderate (polar ester group) Moderate (piperidine basicity) Low (ethyl group)
Solubility Low in water (hydrophobic) Higher in polar solvents Moderate in aqueous buffers Higher in alcohols

Biological Activity

4'-Tert-butyl-6-methoxy-2,3,4,9-tetrahydrospiro[beta-carboline-1,1'-cyclohexane] hydrochloride is a compound belonging to the beta-carboline family, which is characterized by a unique tricyclic structure. This compound has garnered attention due to its diverse biological activities and potential therapeutic applications. The following sections will explore its biological activity, synthesis, and relevant research findings.

Chemical Structure and Properties

The compound's structure features a tert-butyl group and a methoxy group , which contribute significantly to its chemical properties and biological activities. The spiro configuration of the compound allows for unique three-dimensional arrangements that can influence its interactions with various biological targets.

Table 1: Structural Characteristics

FeatureDescription
Molecular FormulaC21H30N2O
Molecular Weight330.48 g/mol
CAS Number904516-80-9
Chemical StructureChemical Structure

Pharmacological Applications

Research indicates that beta-carboline derivatives exhibit a wide range of biological activities, including:

  • Antitumor Activity : Some studies have shown that beta-carbolines can inhibit tumor cell proliferation and induce apoptosis in various cancer cell lines.
  • Neuroprotective Effects : Certain beta-carbolines have demonstrated the ability to protect neurons from degeneration in models of neurodegenerative diseases.
  • Antidepressant Properties : Beta-carbolines may modulate neurotransmitter systems, contributing to their potential use as antidepressants.

Interaction Studies

This compound has been shown to interact with several biological targets:

  • Receptors : It may act on imidazoline receptors, which are involved in various physiological processes including insulin secretion and neuroprotection.
  • DNA Interaction : Similar compounds have been noted for their potential mutagenic effects due to interactions with DNA.

Case Studies

  • Neuroprotective Effects in Parkinson's Disease Models :
    • A study involving 9-methyl-beta-carboline showed restorative effects on dopaminergic neurons in animal models. This suggests that compounds within the beta-carboline class may enhance neuronal survival and function in neurodegenerative conditions .
  • Antitumor Activity :
    • Research has indicated that certain beta-carboline derivatives exhibit selective cytotoxicity against human tumor cell lines. For instance, compounds were tested against various cell lines (e.g., KB, HepG2) and demonstrated significant inhibition of cell growth .

Toxicology and Safety Profile

While many beta-carbolines show therapeutic potential, some have been associated with genotoxicity and cytotoxicity. Studies evaluating the mutagenic effects of related compounds have raised concerns about their safety profiles. For instance, harman and harmine were found to exhibit genotoxic effects under certain conditions .

Q & A

Q. Table 1: Comparative Bioactivity of Structural Analogs

CompoundStructural FeaturesReported Activity
Ethyl 4-aminocyclohexanecarboxylateLacks spiro-beta-carboline coreModerate enzyme inhibition
tert-Butyl 4-azaspiro[2.4]heptaneSimplified spiro system, no methoxyAntimicrobial
Target compoundFull spiro-beta-carboline scaffoldVariable IC50 values

What advanced purification techniques are recommended for isolating this hydrochloride salt?

Level: Advanced
Answer:
Beyond standard column chromatography:

  • Ion-exchange chromatography : To separate hydrochloride salts from neutral by-products .
  • Crystallization screening : Use high-throughput platforms (e.g., Crystal16) to identify ideal solvent-antisolvent pairs for polymorph control .
  • HPLC-MS coupling : For real-time tracking of co-eluting impurities during preparative runs .

How can researchers validate the compound’s stability under experimental conditions?

Level: Advanced
Answer:
Implement stability-indicating methods:

  • Forced degradation studies : Expose the compound to heat (40–60°C), light (ICH Q1B), and hydrolytic conditions (acid/base) to identify degradation pathways .
  • LC-MS/MS : Monitor degradation products (e.g., tert-butyl cleavage or beta-carboline oxidation) .
  • Solid-state stability : Use dynamic vapor sorption (DVS) to assess hygroscopicity and polymorphic transitions .

What are emerging trends in studying spiro-beta-carboline derivatives like this compound?

Level: Advanced
Answer:
Future directions include:

  • AI-driven synthesis : Autonomous labs using robotic platforms for reaction optimization .
  • Cryo-EM studies : Resolve interactions with large biomolecular targets (e.g., GPCRs) .
  • Sustainable chemistry : Solvent-free mechanochemical synthesis to reduce environmental impact .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4'-Tert-butyl-6-methoxy-2,3,4,9-tetrahydrospiro[beta-carboline-1,1'-cyclohexane] hydrochloride
Reactant of Route 2
Reactant of Route 2
4'-Tert-butyl-6-methoxy-2,3,4,9-tetrahydrospiro[beta-carboline-1,1'-cyclohexane] hydrochloride

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